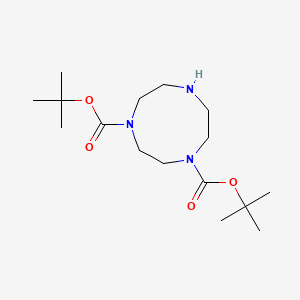

DiBoc TACN

Description

Significance of DiBoc TACN as a Protected Triazacyclononane Scaffold.

This compound is significant because it provides a versatile protected scaffold of the triazacyclononane (TACN) macrocycle. TACN is a cyclic triamine known for its ability to form stable complexes with a variety of metal ions hzdr.de. However, the presence of three equivalent secondary amine groups in unprotected TACN can make selective functionalization challenging. The introduction of two Boc protecting groups in this compound blocks two of the nitrogen atoms, leaving the third nitrogen available for reaction or allowing for modifications to the carbon ring structure while the nitrogens are protected units.it. This selective protection strategy is crucial for the controlled synthesis of asymmetrical TACN derivatives with specific pendant arms or functionalities, which are often required for targeted applications, particularly in coordination chemistry and the development of metal complexes hzdr.deevitachem.com. The Boc group itself is a common amino protecting agent in organic synthesis, known for its good reaction activity and simple removal procedures google.comatamanchemicals.com.

Role of Triazacyclononane (TACN) Derivatives in Contemporary Chemical Synthesis.

TACN derivatives play a powerful role in contemporary chemical synthesis, particularly in the design of ligands for metal ions hzdr.deevitachem.com. The rigid, cyclic structure of TACN provides a preorganized tridentate binding site, which, when combined with additional coordinating groups introduced through functionalization, can create ligands with high affinity and selectivity for specific metal ions hzdr.de. These ligands and their resulting metal complexes are valuable in various areas of chemical synthesis. The synthesis of TACN and its derivatives often follows procedures similar to those for other polycyclic amines, though they can involve multi-step reactions soton.ac.uk. Synthetic elaboration of TACN with various pendant groups has been successful in controlling the properties of the resulting metal complexes hzdr.de.

Overview of Key Research Domains Employing this compound.

This compound serves as a key intermediate in the synthesis of functionalized TACN ligands used across several research domains. A primary area is coordination chemistry, where this compound is used to create new ligands that can form stable complexes with transition metals and other metal ions hzdr.deevitachem.comsoton.ac.uk. These metal complexes are explored for various applications. For instance, TACN derivatives are investigated for their potential in medicinal chemistry, particularly in the development of metal-based radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET) hzdr.desoton.ac.uk. Research involves studying the coordination chemistry of functionalized TACN ligands with radioisotopes like 18F and 64Cu to assess their suitability for radiolabelling and their stability in biological environments hzdr.desoton.ac.uk. The ability to selectively functionalize TACN using protected forms like this compound is essential for attaching targeting vectors or other moieties required for these biomedical applications hzdr.deunits.it. Furthermore, TACN derivatives and their metal complexes are studied in catalysis and materials science due to their ability to facilitate various chemical transformations and their unique structural properties evitachem.comcd-bioparticles.net.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 1,4,7-triazonane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O4/c1-15(2,3)22-13(20)18-9-7-17-8-10-19(12-11-18)14(21)23-16(4,5)6/h17H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRCCPSVLYCERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Diboc Tacn

Strategies for the N-Protection of 1,4,7-Triazacyclononane (B1209588) to Yield DiBoc TACN

The synthesis of this compound typically involves the selective N-protection of the symmetrical triamine TACN. Achieving di-protection while leaving one nitrogen atom free for further modification is a key synthetic challenge.

Chemo- and Regioselective Protection Protocols Utilizing Boc-Anhydride or Related Reagents

The most common strategy for the synthesis of this compound involves the reaction of 1,4,7-triazacyclononane (TACN) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), (Boc)₂O). wikipedia.orgfishersci.ca Boc anhydride is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group to amine functionalities. wikipedia.orgchemicalbook.com The reaction is typically carried out under basic conditions to facilitate the selective acylation of the amine groups. wikipedia.org The inherent symmetry of TACN and the reaction conditions influence the degree and regioselectivity of Boc protection. Statistical reaction with (Boc)₂O can lead to a mixture of mono-, di-, and tri-protected TACN derivatives. units.it Selective di-protection to primarily yield this compound requires careful control of the stoichiometry of the protecting agent and the reaction conditions.

One reported method involves the statistical reaction of commercially available TACN with (Boc)₂O, yielding the bis-protected macrocycle (this compound) in moderate yield (e.g., 50%). units.it Another approach utilizes BOC-ON (2-(Boc-oxyimino)-2-phenylacetonitrile) to convert the TACN ring into its di-Boc protected derivative. uzh.ch

Optimization of Reaction Conditions for this compound Synthesis

Optimization of reaction conditions is crucial to maximize the yield and selectivity of this compound. Factors such as solvent, temperature, concentration of reactants, and the presence of bases or catalysts can significantly influence the outcome. researchgate.netscielo.br While specific detailed optimization studies solely focused on this compound synthesis from TACN were not extensively detailed in the provided snippets, general principles of optimizing Boc protection reactions apply. The use of a suitable base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate, in appropriate solvents like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂) under controlled temperatures are common strategies in Boc protection protocols. wikipedia.orgunits.itrsc.org The concentration of the reactants and the reaction time are also critical parameters that need to be optimized to favor the desired di-protected product over the mono- or tri-protected species.

Functionalization and Derivatization Approaches Utilizing this compound as an Intermediate

This compound serves as a key intermediate for introducing various functional groups and side chains onto the TACN scaffold at the unprotected nitrogen atom. wikipedia.org This allows for the synthesis of a wide range of TACN derivatives with tailored properties for diverse applications.

Introduction of Auxiliary Pendants and Side Chains onto the Macrocyclic Scaffold

The free amine handle in this compound provides a versatile site for the introduction of auxiliary pendants and side chains through various coupling reactions, such as alkylation, amidation, or reductive amination. fishersci.cauzh.chnih.gov For instance, alkylation of this compound with appropriate electrophiles, such as bromo derivatives, is a common method to attach diverse substituents. units.itresearchgate.net The reaction is typically carried out in the presence of a base in a suitable solvent like acetonitrile. units.it Examples include the introduction of aminoalkyl or alkyloxy chains. units.it The synthesis of photoswitchable amphiphiles has also involved the alkylation of di-Boc-protected triazacyclononane with bromide intermediates. researchgate.net The introduction of methylimidazole residues has been accomplished by reductive amination using a mono-protected TACN derivative. uzh.ch

Selective De-protection Strategies for Subsequent Functionalization

Following functionalization at the unprotected nitrogen, the Boc protecting groups on the other two nitrogen atoms often need to be removed to allow for further modifications or to liberate the free TACN derivative. Selective deprotection of Boc groups is a well-established chemical transformation. wikipedia.orgatamanchemicals.comarkat-usa.orgresearchgate.net Acidic conditions are commonly employed for Boc deprotection. wikipedia.orgunits.itatamanchemicals.comresearchgate.net Reagents such as trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol (B129727) are frequently used. wikipedia.orgunits.itatamanchemicals.com The choice of deprotection conditions depends on the acid sensitivity of the introduced pendant groups and other functionalities present in the molecule. uzh.chresearchgate.net For example, treatment with TFA in CH₂Cl₂ has been used to remove the Boc protecting groups from functionalized this compound derivatives, yielding the corresponding intermediates in high yield. units.ituzh.ch Selective cleavage of Boc groups in the presence of other protecting groups is possible under specific conditions, such as using AlCl₃ or trimethylsilyl (B98337) iodide. wikipedia.orgatamanchemicals.com

Multi-step Synthetic Routes to Complex this compound-Based Conjugates

This compound serves as a key intermediate in multi-step synthetic routes towards the preparation of complex TACN-based conjugates with diverse applications. fishersci.caunits.ituzh.chnih.govatamanchemicals.com These routes often involve a sequence of functionalization, deprotection, and coupling steps. For example, the synthesis of Hoechst-TACN conjugates involved the protection of TACN to the bis-protected macrocycle (this compound), followed by alkylation with a bromoalkyl(oxy) derivative of Hoechst, and finally deprotection of the Boc groups. units.it Similarly, the synthesis of fluoroquinolone–nuclease conjugates containing pendants on the TACN moiety utilized protected TACN derivatives as key building blocks. nih.gov The synthesis of TACN-based oligomers with aromatic backbones for nucleic acid delivery also involved multi-step sequences starting from diBoc-TACN. rsc.org These complex syntheses highlight the importance of this compound as a versatile intermediate for constructing sophisticated molecular structures.

Solid-Phase Synthesis Techniques for TACN and this compound Derivatives.

Solid-phase synthesis offers a powerful approach for the preparation of TACN and its derivatives, including those incorporating Boc protection. This technique allows for easier purification and the potential for automated synthesis.

One strategy involves immobilizing TACN onto a solid support, such as a resin. For instance, TACN has been loaded onto (4-nitrophenyl carbonate)-resin, forming resin-bound (rb)-TACN, which corresponds to a Cbz-protected TACN linked to the solid phase nih.govacs.org. This resin-bound intermediate can then be selectively functionalized.

Another approach utilizes a thiol-labile protecting group, such as nitrobenzoxadiazole (NBD), for secondary amines in the preparation of partially substituted TACN derivatives without the need for strict stoichiometric control or column chromatography polyu.edu.hkimperial.ac.ukresearchgate.net. Subsequent facile deprotection of the NBD group using solid-phase synthesis allows for the derivatization of TACN building blocks with peptides and chelating units imperial.ac.ukresearchgate.net.

Solid-phase synthesis has been employed for the preparation of TACN-peptide conjugates, demonstrating its utility in creating complex molecules with potential biomedical applications polyu.edu.hkimperial.ac.uk. This method provides a flexible route for incorporating different bioactive peptides and chelating units onto the TACN scaffold imperial.ac.uk.

Research has explored the solid-phase synthesis of TACN derivatives with varying substitution patterns. One reported strategy takes advantage of solid-phase synthesis for the assembly of precursors with different substituents on the nitrogen atoms nih.govacs.org. This involves the highly selective formation of intermediates where a protecting group, like Cbz, links TACN to the solid phase nih.gov.

Solid-phase synthesis has also been used to prepare NO(R¹,R¹,H) and NO(R¹,R²,H) type TACN derivatives, showcasing the broad applicability of this strategy for introducing various substituents through different reaction types, including nucleophilic substitution, reductive amination, aza-Michael addition, addition to epoxides, and acylation nih.gov.

Mechanistic Considerations in this compound Formation and Subsequent Reactivity.

The formation of this compound typically involves the reaction of TACN with di-tert-butyl dicarbonate (Boc anhydride), a common reagent for introducing the Boc protecting group to amines chemicalbook.comlacamaslabs.comatamanchemicals.com. This reaction proceeds via the acylation of the amine nitrogen by Boc anhydride. The Boc group is stable under basic and many nucleophilic conditions but is readily cleaved by moderately strong acids, such as trifluoroacetic acid or HCl chemicalbook.comlacamaslabs.com. The deprotection yields the free amine, carbon dioxide, and tert-butanol (B103910) chemicalbook.com.

The selective formation of this compound, where only two of the three nitrogen atoms are protected, is crucial for subsequent selective functionalization at the remaining secondary amine. Studies have shown that using carbamate-based protecting groups like Boc can sometimes lead to products with different degrees of substitution, making controlled functionalization challenging without careful reaction control researchgate.net.

Once formed, this compound possesses a single unprotected secondary amine, which is the primary site for further chemical transformations. This nitrogen can undergo reactions such as alkylation, acylation, or reductive amination to introduce various functional groups or linkers units.it. For example, alkylation of this compound with appropriate electrophiles, such as alkyl bromides, can occur via an S₂2 mechanism aut.ac.nzunipd.it.

The reactivity of the unprotected amine in this compound can be influenced by the presence of the bulky Boc groups and the macrocyclic structure of TACN. While the Boc groups are generally considered nonreactive, they can participate in certain reactions under specific conditions, such as the formation of oxazolidinone rings with internal nucleophiles lacamaslabs.com.

Detailed research findings highlight the use of this compound as a key intermediate in the synthesis of more complex TACN derivatives. For instance, this compound has been used in the preparation of TACN derivatives containing acetic acid residues, introduced via nucleophilic substitution with ethyl bromoacetate (B1195939) followed by deprotection uzh.ch. The Boc protection in this case can lead to the formation of different isomers, which can be identified by NMR spectroscopy uzh.ch.

The deprotection of the Boc groups in this compound is a critical step to reveal the primary amines for further reactions or metal chelation. This is typically achieved using acidic conditions units.ituzh.chchemicalbook.comlacamaslabs.com. The choice of acid and reaction conditions can be important to avoid unwanted side reactions or degradation of sensitive functionalities elsewhere in the molecule.

The study of the reactivity of TACN derivatives, including those derived from this compound, often involves their complexation with metal ions, as the resulting metal complexes are central to their intended applications polyu.edu.hkresearchgate.net. The coordination chemistry and subsequent reactivity of these metal complexes are influenced by the nature of the substituents on the TACN ring core.ac.uk.

Coordination Chemistry of Diboc Tacn Derived Ligands

Fundamental Principles of Metal Ion Complexation by TACN Macrocycles

The fundamental principles governing metal ion complexation by TACN and its derivatives are rooted in the macrocyclic effect and the chelate effect. Macrocyclic ligands, such as TACN, exhibit a significantly higher affinity for metal ions compared to their acyclic analogues. libretexts.orglibretexts.orgwikipedia.org This enhanced stability, known as the macrocyclic effect, is attributed to several factors. Firstly, the cyclic structure of the ligand provides a degree of pre-organization, reducing the entropic penalty associated with arranging donor atoms around a metal ion upon complex formation. libretexts.orglibretexts.orgwikipedia.org The donor atoms within the macrocycle are already constrained in a conformation favorable for binding, requiring less conformational change compared to flexible linear ligands. libretexts.orglibretexts.org

Secondly, the chelate effect, a major driving force in coordination chemistry, also contributes to the stability of TACN complexes. libretexts.orglibretexts.org Chelating ligands, which possess multiple donor atoms capable of binding to a single metal ion, form more stable complexes than monodentate ligands. libretexts.org TACN, with its three nitrogen donor atoms, acts as a tridentate ligand, forming stable chelate rings with the metal center. wikipedia.orgwikiwand.comunica.it The combination of the macrocyclic framework and the tridentate nature of TACN results in kinetically and thermodynamically stable metal complexes. unica.it

TACN typically acts as a face-capping ligand, coordinating to a metal ion through its three nitrogen atoms. wikipedia.orgwikiwand.comunica.it This arrangement leaves other coordination sites on the metal center available for binding to additional ligands or for further functionalization, which is instrumental in conferring desired properties to the resulting complexes. unica.it The fine-tuning of the ligand design by incorporating different donor atoms (N, O, P, S) within macrocycles allows for the selective accommodation of specific metal ions. bhu.ac.in

Synthesis and Characterization of DiBoc TACN-Metal Complexes

The synthesis of this compound-metal complexes typically involves the reaction of this compound or a functionalized derivative with a suitable metal salt. The presence of the Boc protecting groups influences the synthetic strategy compared to using unprotected TACN. These groups can enhance stability during synthetic procedures but may also affect reactivity in metal-binding applications.

One approach involves the reaction of this compound derivatives with metal ions in appropriate solvents. For instance, studies have described the synthesis of metal complexes by reacting ligands with metal salts in alcoholic solutions. rsc.orgthescipub.com The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to favor complex formation. thescipub.com

For example, the formation of a Zn(II) complex with a Hoechst-conjugated DiBoc-TACN derivative was confirmed by ESI-MS, showing the disappearance of the free ligand peak and the appearance of a peak corresponding to the metal complex. units.it

Chelation Properties and Ligand Field Modulation by this compound Derivatives

This compound derivatives, like their parent TACN, function as chelating ligands, forming stable complexes by coordinating to a metal ion through multiple donor atoms. The primary donor atoms are typically the nitrogen atoms of the triazacyclononane ring. The presence of the Boc groups on two nitrogen atoms in this compound influences the electronic and steric environment around the metal binding site. These bulky groups can impose steric hindrance, affecting the approach of the metal ion and potentially influencing the coordination geometry and the number of metal ions that can be accommodated by the ligand. For instance, while TACN is known to form 2:1 "sandwich" complexes with many metal ions, the bulkier N-methylated derivative (Me3TACN) forms such complexes less readily, primarily with larger ions. wikiwand.com Similarly, the Boc groups on this compound can impact the formation and stability of different complex stoichiometries.

The coordination of this compound derivatives to a metal ion modulates the ligand field around the metal center. The ligand field strength is influenced by the nature of the donor atoms and their arrangement around the metal ion. The nitrogen donors of the TACN ring contribute to the ligand field. Modifications to the TACN framework, such as the addition of pendant arms with different donor atoms or the presence of bulky substituents like Boc groups, can further tune the ligand field. This modulation of the ligand field can affect the electronic structure, spin state, and spectroscopic properties of the metal complex. dur.ac.uk For example, the choice of pendant groups on a TACN framework can influence the redox potential of the metal center. google.com Strong donor ligands can lead to a larger crystal field splitting, potentially resulting in low-spin complexes for certain transition metals. google.comgoogle.com The presence of substituents can increase metal-nitrogen bond lengths, decreasing ligand field strength and favoring high-spin complexes. google.comgoogle.com

Investigations of Transition Metal Complexes with this compound-based Ligands

Research into transition metal complexes with this compound-based ligands explores a wide range of metals and their resulting complex properties. These studies are driven by the potential applications of these complexes in various fields, including catalysis, materials science, and as models for biological systems. unica.itontosight.ai

TACN and its derivatives are known to form stable complexes with numerous transition metal ions, including those from the 3d series (e.g., Co, Ni, Cu, Zn, Fe, Mn). wikiwand.comunica.itrsc.org The coordination chemistry can vary depending on the metal ion's oxidation state, size, and preferred coordination geometry, as well as the specific modifications on the TACN ligand. This compound, with its protected nitrogen atoms, can be a precursor to ligands that present a modified coordination environment compared to the parent TACN.

Studies have investigated the synthesis and characterization of complexes with divalent transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) using functionalized TACN ligands. rsc.org These ligands can behave as multidentate chelators, with the coordination environment around the metal center being influenced by the pendant arms and the macrocyclic ring. For instance, tris-amide functionalized TACN ligands have been shown to act as hexadentate chelators to divalent metal ions, utilizing both the TACN nitrogen atoms and oxygen atoms from the amide pendant arms. rsc.org

Transition metal complexes of TACN derivatives have been studied for their potential as catalysts. ontosight.ai The metal center within the stable macrocyclic framework can facilitate various chemical transformations. The ability to tune the electronic and steric properties of the metal center by modifying the TACN ligand is crucial for optimizing catalytic activity and selectivity.

Furthermore, transition metal complexes of TACN-based ligands serve as valuable models for understanding metal-binding sites in biological systems. unica.itbhu.ac.in The stable coordination provided by the macrocycle mimics the constrained environment of metal ions in metalloproteins.

Detailed research findings often involve spectroscopic analysis (UV-Vis, IR, NMR, EPR), magnetic susceptibility measurements, and X-ray crystallography to elucidate the electronic structure, spin state, and molecular geometry of the complexes. rsc.orgthescipub.comorientjchem.org For example, the spin state of iron(III) in TACN-based complexes has been investigated using paramagnetic probes. buffalostate.edu

Lanthanide Coordination Chemistry in Academic Research Contexts

Lanthanide coordination chemistry with TACN-based ligands, including those derived from this compound, is an active area of academic research. Lanthanide ions (Ln(III)) possess unique photophysical and magnetic properties due to their shielded 4f electrons, making their complexes of interest for applications in areas such as luminescence, bioimaging, and as shift reagents in NMR spectroscopy. bhu.ac.ingoogle.comresearchgate.netdiva-portal.org

TACN-based ligands are particularly suitable for coordinating lanthanide ions due to their ability to form stable complexes with high coordination numbers, which are characteristic of lanthanides (typically 8 or 9). researchgate.net The macrocyclic structure provides a rigid framework that can encapsulate the lanthanide ion, leading to kinetically stable complexes. bhu.ac.ingoogle.com

Academic research in this area focuses on several key aspects:

Ligand Design: Developing new TACN-based ligands with tailored pendant arms containing various donor atoms (e.g., phosphonates, pyridines, carboxylates, amides) to optimize the coordination environment for specific lanthanide ions and enhance desired properties like luminescence quantum yield or selectivity. researchgate.netdiva-portal.org

Synthesis and Characterization: Synthesizing and structurally characterizing lanthanide complexes with these ligands using techniques such as X-ray crystallography, luminescence spectroscopy, and paramagnetic NMR. google.comresearchgate.net

Photophysical Properties: Investigating the luminescence properties of lanthanide complexes, including excitation and emission spectra, luminescence lifetimes, and quantum yields. researchgate.netdiva-portal.org Research explores energy transfer processes between appended chromophores (antennae) and the lanthanide ion, as well as quenching pathways. diva-portal.org

Magnetic Properties: Studying the magnetic behavior of paramagnetic lanthanide complexes, which is relevant for applications in MRI and as NMR shift reagents. google.com

Supramolecular Assemblies: Utilizing lanthanide complexes of TACN derivatives as building blocks for the construction of more complex supramolecular architectures with emergent properties. unica.itresearchgate.net

The large ionic radius and high coordination numbers of lanthanide ions present unique challenges and opportunities in designing suitable macrocyclic ligands. researchgate.net Research aims to create kinetically stable lanthanide complexes, even in conformationally locked forms, to enable detailed investigations of their properties in solution. google.com

DiBoc protection can be employed during the synthesis of complex TACN-based ligands intended for lanthanide coordination, allowing for selective functionalization before deprotection and complexation with the metal ion. uzh.ch

Stereochemical Aspects of Metal-DiBoc TACN Complex Formation

The formation of metal complexes with TACN-based ligands, including those derived from this compound, involves important stereochemical considerations. The cyclic structure of TACN imposes conformational constraints on the ligand, and the coordination to a metal ion further defines the stereochemistry around the metal center and the macrocycle.

TACN itself can exist in different conformations, and its coordination to a metal ion typically results in a specific arrangement of the nitrogen donor atoms, often described as a facial coordination mode. wikipedia.orgwikiwand.comunica.it The presence of substituents on the nitrogen atoms, such as the Boc groups in this compound or other pendant arms, can significantly influence the conformational flexibility of the macrocycle and the stereochemical outcome of complex formation.

Studies investigating the stereochemical aspects often utilize techniques such as NMR spectroscopy (including 2D NMR methods) to probe the conformation of the ligand in solution and the symmetry of the complex. X-ray crystallography is invaluable for determining the precise 3D structure and absolute configuration of the complex in the solid state. rsc.org

The bulky Boc groups in this compound can influence the accessibility of the nitrogen atoms for coordination and can direct the stereochemical outcome of reactions, particularly during the synthesis of functionalized derivatives. The removal of these protecting groups prior to or after metal complexation is a key step in many synthetic routes, and the timing of this step can also impact the final stereochemistry.

Diboc Tacn in Catalytic Research and Mechanistic Studies

Application of DiBoc TACN-Derived Ligands in Homogeneous Catalysis

The development of novel catalytic systems is a cornerstone of modern chemical research, with a strong emphasis on the rational design and synthesis of organic ligands that can effectively steer the reactivity of transition metal complexes. nih.gov In conventional organometallic catalysis, ligands often play a passive role, influencing the metal center's properties through steric and electronic effects. However, a growing area of interest lies in the development of cooperative ligands that actively participate in the catalytic cycle. nih.gov

While this compound itself often serves as a precursor, its derivatives, created through modification of the TACN backbone, have found application in homogeneous catalysis. The bulky tert-butoxycarbonyl (Boc) groups on the 1 and 4 positions of the triazacyclononane ring provide significant steric hindrance, which can be instrumental in stabilizing reactive metal centers and influencing the selectivity of catalytic transformations. The synthesis of metal complexes with TACN-based ligands is a crucial step in exploring their catalytic potential. For instance, copper(II) complexes with various TACN derivatives have been synthesized and studied for their hydrolytic activity, demonstrating the accessibility of such complexes. nih.gov

The versatility of the TACN framework allows for the introduction of various functional groups, leading to a diverse library of ligands with tailored properties. This adaptability is key to their application in a wide range of catalytic reactions. The design of these ligands is often inspired by the bifunctional mechanisms observed in enzymes, where the organic framework around the metal ion plays a cooperative and active role in substrate activation. nih.gov

Mechanistic Investigations of Catalytic Reactions Involving this compound-Metal Systems

Understanding the intricate mechanisms of catalytic reactions is paramount for the rational design of more efficient and selective catalysts. mdpi.com In the context of this compound-metal systems, mechanistic investigations focus on elucidating reaction pathways, identifying key intermediate species, and understanding the precise role of the ligand scaffold in dictating catalytic outcomes.

Probing Reaction Pathways and Intermediate Species

A variety of sophisticated techniques are employed to probe the reaction pathways of catalytic cycles involving this compound-metal complexes. In situ spectroscopy and Density Functional Theory (DFT) calculations are powerful tools for investigating the mechanism of palladium-catalyzed coupling reactions, for example. ruhr-uni-bochum.de These methods allow for the identification of transient species and transition states, providing a detailed picture of the reaction coordinate. mdpi.comruhr-uni-bochum.de

Spectroscopic methods, in particular, are invaluable for the characterization of reaction intermediates. By analyzing changes in the spectroscopic signatures of the catalyst and reactants over the course of a reaction, researchers can gain insights into the elementary steps of the catalytic cycle. The identification of these intermediates is crucial for confirming proposed mechanisms and for understanding how the ligand influences each step of the reaction.

Role of the this compound Scaffold in Catalytic Selectivity and Efficiency

The steric and electronic properties of the this compound scaffold play a critical role in determining the selectivity and efficiency of the catalytic system. The bulky Boc groups can create a specific steric environment around the metal center, which can influence substrate approach and favor the formation of a particular product isomer, thereby enhancing regioselectivity or stereoselectivity. researchgate.netrsc.org

The electronic effects of the ligand, modulated by the nitrogen atoms of the TACN ring and any additional functional groups, can also significantly impact the reactivity of the metal center. By tuning the electron-donating or withdrawing nature of the ligand, it is possible to optimize the catalytic activity for a specific transformation. The interplay between these steric and electronic factors is a key area of investigation in the development of catalysts based on the this compound framework.

This compound-Metal Complexes as Catalysts for Specific Transformations

The unique properties of this compound-derived ligands have led to their exploration as catalysts in a variety of important organic transformations. This section focuses on their application in carbon-carbon bond forming reactions and in the burgeoning field of carbon dioxide capture and conversion.

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and transition metal-catalyzed cross-coupling reactions are among the most powerful methods for achieving this. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of biaryls and other important structural motifs. nih.govmdpi.com

While specific examples detailing the use of this compound in palladium-catalyzed C-C bond forming reactions are not extensively documented in the reviewed literature, the general principles of ligand design for such reactions are well-established. The use of bulky and electron-rich phosphine (B1218219) ligands, for instance, has been shown to dramatically improve the efficiency of Suzuki-Miyaura cross-coupling reactions. nih.gov The steric bulk provided by the this compound scaffold could potentially offer similar advantages in stabilizing the active palladium species and promoting the key steps of the catalytic cycle.

Copper-catalyzed C-C bond forming reactions have also gained significant attention due to the low cost and low toxicity of copper. mdpi.com The development of copper complexes with redox-active ligands has opened up new avenues for cooperative catalysis in these transformations. beilstein-journals.org

| Catalyst System | Reactants | Product | Yield (%) | Conditions |

| Pd(OAc)2 / SPhos | Aryl Chloride, Arylboronic acid | Biaryl | High | K3PO4, Toluene/H2O |

| Cu(I) / Redox-active ligand | Diethyl malonate, Nitrostyrene | Michael adduct | 55 | Et3N, Acetonitrile (B52724) |

This table presents representative data for related catalytic systems to illustrate typical conditions and outcomes in C-C bond formation, as specific data for this compound in this application was not available in the provided search results.

Carbon Dioxide Capture and Conversion Research

The capture and conversion of carbon dioxide (CO2) into valuable chemicals is a critical area of research aimed at mitigating climate change and developing sustainable chemical processes. nih.govnih.gov Metal complexes, including those with zinc, have been investigated for their ability to activate and reduce CO2. rsc.orgnih.gov

Di-zinc complexes supported by macrocyclic ligands have shown promise in the insertion of CO2 and subsequent application in polymerization catalysis. nih.gov For example, a di-zinc-aryl complex has been shown to readily insert CO2 to form a carboxylate at 1 bar of pressure. nih.gov This reactivity is highly dependent on the electronic properties of the aryl group, with electron-withdrawing substituents disfavoring CO2 insertion. nih.gov

The conversion of CO2 into cyclic carbonates is another important transformation. This can be achieved through the catalytic cycloaddition of CO2 to epoxides. Various catalytic systems, including metal-organic frameworks (MOFs), have been developed for this purpose, with some operating under mild conditions of room temperature and 1 atm of CO2. mdpi.comresearchgate.net While direct application of this compound complexes in this area is not extensively reported, the principles of catalyst design involving Lewis acidic metal centers and co-catalysts are relevant.

| Catalyst System | Substrate | Product | Conversion (%) | Conditions |

| [LZn2Ph2] | Cyclohexene oxide, CO2 | Poly(cyclohexene carbonate) | - | 1 bar CO2, 0.1 mol% catalyst |

| Co-MOF | Propylene oxide, CO2 | Propylene carbonate | 98.2 | 50 °C, 1 atm CO2 |

| Zn(II) complex 2 | CO2 | CO | - | Electrochemical reduction |

This table includes data for related zinc and MOF systems to highlight the potential of metal complexes in CO2 capture and conversion, as specific data for this compound was limited in the search results.

Polymerization Processes

While 1,4-di-tert-butoxycarbonyl-1,4,7-triazacyclononane (this compound) is not typically employed directly as a catalyst in polymerization, its role as a key synthetic intermediate is crucial for the development of customized TACN-based ligands for catalysis. The tert-butoxycarbonyl (Boc) protecting groups render the nitrogen atoms less nucleophilic, preventing their direct coordination to a catalytically active metal center. Instead, this compound serves as a versatile platform for the synthesis of asymmetrically substituted TACN ligands, which, after deprotection and metallation, can be used to influence the outcome of various polymerization reactions.

The primary utility of this compound in this context is to allow for selective functionalization at the unprotected N-7 position. This allows for the introduction of specific side chains or linker groups. Once the desired functionality is installed, the Boc groups are removed, typically under acidic conditions, to reveal the secondary amines at the N-1 and N-4 positions. These, along with the newly functionalized N-7 amine, can then coordinate to a metal ion (such as chromium, cobalt, or nickel) to form a well-defined catalyst. These catalysts have been explored in various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters and the polymerization of olefins. rsc.orgresearchgate.netchemrxiv.org

For instance, chromium (III) complexes derived from diamino-bis(phenolate) ligands, which can be conceptually related to functionalized TACN systems, have demonstrated significant activity in the ring-opening polymerization of monomers like ε-caprolactone (ε-CL) and rac-lactide (rac-LA). researchgate.netchemrxiv.org The controlled nature of these polymerizations allows for the synthesis of polyesters with predictable molecular weights and narrow dispersity.

The table below summarizes representative data for polymerization reactions catalyzed by metal complexes that feature ligand structures prepared from precursors like TACN, illustrating the types of processes where derivatives of this compound would be applied after deprotection and further functionalization.

| Catalyst System (Illustrative) | Monomer | Temp. (°C) | Conversion (%) | Polymer Mn ( g/mol ) | Dispersity (Đ) |

| Cr(III) Complex | rac-Lactide | 80 | 99 | 16,800 | 1.14 |

| Cr(III) Complex | ε-Caprolactone | 100 | 64 | 8,100 | 1.61 |

| NiBr₂(dhbp)/MAO | 1,3-Butadiene | 30 | 85 | 26,000 | 2.15 |

| CoCl₂(dhbp)/MAO | 1,3-Butadiene | 30 | 87 | 250,000 | 2.09 |

This data is illustrative of polymerizations using TACN-type derivatives and is not based on catalysts derived directly from this compound in the cited literature. The data for Cr(III) is from studies on diamino-bis(phenolate) complexes, and the Ni/Co data is from dihydroxy-2,2′-bipyridine ligands, highlighting the catalytic potential of related nitrogen-based ligand systems. chemrxiv.orgnih.gov

Hydrolytic and Oxidative Reactions

The chemical behavior of this compound in hydrolytic and oxidative environments is primarily dictated by the robust nature of the tert-butoxycarbonyl (Boc) protecting groups. These groups are designed to be stable under a wide range of conditions but can be cleaved hydrolytically under specific, typically acidic, protocols.

Hydrolytic Reactions The most significant hydrolytic reaction involving this compound is its deprotection to remove the two Boc groups and yield the parent 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle, usually as a hydrochloride salt. This reaction is a fundamental step in the synthesis of more complex TACN-based ligands and catalysts. tandfonline.com The hydrolysis is acid-catalyzed and involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.

| Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| Concentrated HCl | Ethanol | Overnight | ~100 | tandfonline.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Varies | High | wikipedia.org |

| HCl | Methanol (B129727) | Varies | High | wikipedia.org |

Oxidative Reactions There is limited specific research focused on the oxidative degradation of the this compound molecule itself. The primary interest in the field lies in the use of deprotected TACN ligands in catalytic oxidation reactions. google.com The Boc group is generally considered stable towards many common oxidizing agents, which is a key reason for its widespread use in chemical synthesis. nih.gov

The oxidative stability of this compound can be inferred from its successful application as an intermediate in multi-step syntheses that may involve oxidative conditions for modifying other parts of a molecule. However, the focus of oxidative catalysis research involving this family of compounds is almost exclusively on the capabilities of the final metal-TACN complexes. For example, manganese-TACN complexes are well-known for their potent catalytic activity in bleaching and other oxidation processes, utilizing oxidants like hydrogen peroxide. google.com The stability and reactivity of the ligand in these highly oxidizing environments are of paramount importance, but these studies are performed on the deprotected TACN core, not the DiBoc-protected precursor.

Supramolecular Architectures and Assemblies Involving Diboc Tacn

Design Principles for Supramolecular Systems Incorporating DiBoc TACN Units.

The design of supramolecular systems incorporating this compound units is fundamentally guided by the inherent properties of the triazacyclononane core and the strategic placement and manipulation of the Boc protecting groups. The nine-membered ring of TACN contains three nitrogen atoms positioned to act as a tridentate ligand, readily forming stable complexes with a variety of metal ions nih.govuni.lu. This strong coordination ability is a cornerstone in designing metal-directed self-assembly processes and coordination-driven architectures.

The presence of the Boc groups on two of the nitrogen atoms in this compound serves multiple design purposes. Firstly, it allows for selective functionalization at the unprotected nitrogen atom, enabling the synthesis of unsymmetrically substituted TACN derivatives. This controlled functionalization is crucial for introducing specific recognition sites, linkers for polymerization, or groups that promote desired intermolecular interactions. Secondly, the Boc groups themselves can influence the solubility and steric environment around the TACN core, impacting how the molecule interacts with other components during assembly. Furthermore, the Boc groups can be readily removed under acidic conditions, deprotecting the nitrogen atoms and changing the coordination and interaction properties of the TACN unit, which can be a strategy for triggering or altering supramolecular assembly.

Self-Assembly Processes of this compound Derivatives.

For instance, amphiphilic molecules incorporating TACN head groups have been shown to self-assemble into micellar structures in the presence of metal ions like Zn²⁺. These initial assemblies can then undergo further hierarchical self-assembly into larger, well-defined structures, such as hexagonal prisms, driven by additional molecular interactions. While this specific example discusses TACN, the principle applies to appropriately functionalized this compound derivatives where the Boc groups contribute to the hydrophobic character of the amphiphile, and subsequent deprotection could alter the self-assembly behavior.

The self-assembly of TACN derivatives can also lead to the formation of coordination polymers. For example, self-assembled coordination polymers with phosphatase-like activity have been created by using thiols bearing hydrophobic alkyl chains terminated with a TACN group. In these systems, metal ions like Ag⁺ act as linking nodes, connecting the thiol groups and bringing the TACN moieties into close proximity. Subsequent addition of other metal ions, such as Zn²⁺, which coordinate to the TACN units, activates the system for catalysis. This highlights how the self-assembly process, guided by metal coordination to TACN-based ligands, can generate functional supramolecular materials.

Formation of Extended Molecular Frameworks and Polymeric Structures.

TACN derivatives, including those that can be synthesized from this compound, are valuable building blocks for the construction of extended molecular frameworks and polymeric structures, such as Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are characterized by their repeating structural units linked by coordination bonds between metal ions and organic ligands.

In the context of MOFs, functionalized TACN ligands can serve as organic linkers, connecting metal nodes to form porous, crystalline structures. The rigid cyclic structure of TACN, combined with the ability to functionalize its nitrogen atoms with various groups (which can be introduced while the other nitrogens are protected by Boc groups), allows for the design of linkers with specific lengths, shapes, and functionalities. This control over the linker design is essential for tailoring the pore size, shape, and chemical environment of the resulting MOF, which in turn dictates its properties and potential applications in areas like gas storage, separation, and catalysis.

Coordination polymers involving TACN derivatives can also be formed through self-assembly processes, as discussed in the previous section. These polymeric structures can range from one-dimensional chains to two- or three-dimensional networks, depending on the coordination geometry of the metal ions and the design of the TACN-based ligand. The stability and structure of these polymers are heavily influenced by the strong coordination bonds formed between the metal centers and the nitrogen atoms of the TACN units.

This compound as a Building Block for Receptor Design in Supramolecular Chemistry.

This compound and its derivatives are frequently employed as foundational structures in the design of synthetic receptors for the recognition and binding of various guest species, including metal ions, anions, and neutral molecules nih.gov. The TACN core provides a preorganized cavity with nitrogen atoms capable of coordinating to metal ions, which can then serve as Lewis acidic sites for interacting with anionic guests or as part of a larger binding pocket for other molecules nih.gov.

In receptor design, the ability to selectively functionalize the TACN ring is paramount, and this compound facilitates this by leaving one nitrogen unprotected for initial modification. Pendant arms bearing additional coordinating groups, signaling units (like fluorophores), or groups that enhance solubility or target specific biological environments can be attached to the TACN core nih.gov. For example, TACN derivatives functionalized with fluorescent units have been developed as chemosensors for detecting various species. The binding event between the receptor and the guest triggers a change in the fluorescence properties, providing a detectable signal.

Intermolecular Interactions in this compound Supramolecular Systems.

The formation and stability of supramolecular architectures involving this compound derivatives are governed by a hierarchy of intermolecular interactions. The most prominent interaction is the strong and directional coordination bond formed between the nitrogen atoms of the TACN core (or deprotected sites) and metal ions. This metal-ligand coordination is often the primary driving force for self-assembly and the formation of well-defined structures.

Theoretical and Computational Investigations of Diboc Tacn Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) on DiBoc TACN and its Complexes.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the geometric and electronic structures of this compound and its metal complexes. These methods provide a robust framework for understanding bonding interactions, predicting molecular properties, and rationalizing experimental observations.

DFT calculations are routinely used to optimize the geometries of this compound and its complexes, yielding precise information on bond lengths, bond angles, and torsional angles. This is crucial for understanding the steric and electronic effects of the bulky tert-butyloxycarbonyl (Boc) protecting groups on the conformation of the nine-membered triazacyclononane ring. For instance, theoretical studies can predict the preferred coordination geometry of a metal ion when bound to a deprotected or functionalized TACN ligand derived from this compound, offering insights that are often complementary to experimental techniques like X-ray crystallography.

Furthermore, DFT enables the calculation of various electronic properties, such as orbital energies, charge distributions, and molecular electrostatic potentials. The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly valuable, as it provides information about the regions of the molecule most likely to be involved in chemical reactions. For this compound complexes, these calculations can help to understand the nature of the metal-ligand bonding, distinguishing between sigma-donating and pi-accepting interactions, and to predict the electronic transitions that give rise to their spectroscopic signatures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects.

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound systems in a condensed-phase environment. By simulating the motion of atoms and molecules over time, MD can reveal the accessible conformations of the flexible TACN ring and the influence of the solvent on its structure and dynamics.

Conformational analysis is a key application of MD simulations for this compound. The nine-membered ring can adopt various conformations, and the presence of the two bulky Boc groups significantly influences the conformational landscape. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the ligand pre-organizes for metal binding and how its conformation might change upon complexation.

Moreover, MD simulations explicitly account for the effect of the solvent, which is often a crucial factor in chemical processes. By surrounding the this compound molecule with a large number of solvent molecules (e.g., water, acetonitrile), MD simulations can provide a realistic description of solute-solvent interactions. This allows for the investigation of how the solvent influences the conformational equilibrium of the ligand, the stability of its metal complexes, and the kinetics of their formation. The insights gained from these simulations are essential for designing ligands with optimal properties for applications in specific solvent environments.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms.

To study chemical reactions involving this compound and its complexes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient and accurate approach. These methods combine the high accuracy of quantum mechanics for the reactive part of the system with the computational speed of molecular mechanics for the surrounding environment.

In a typical QM/MM simulation of a reaction involving a this compound metal complex, the metal center and its immediate coordination sphere (the core of the ligand) are treated with a QM method, such as DFT. This allows for an accurate description of the electronic structure changes that occur during bond breaking and formation. The remainder of the ligand, including the Boc groups, and the surrounding solvent molecules are treated with a classical MM force field. This partitioning scheme allows for the study of large and complex systems that would be computationally prohibitive to treat entirely with quantum mechanics.

QM/MM simulations are particularly useful for elucidating reaction mechanisms. They can be used to map out the entire reaction pathway, identifying transition states and intermediates. This provides detailed insights into the energetics of the reaction and the factors that control its rate and selectivity. For example, QM/MM studies could be employed to investigate the mechanism of deprotection of this compound or the catalytic cycle of a metal complex derived from it, providing a molecular-level understanding that can guide the design of more efficient catalysts or synthetic routes.

Computational Studies on Protonation States and Isomeric Forms.

The basicity of the nitrogen atoms in the TACN ring is a key property that influences its coordination chemistry. Computational methods can be employed to study the protonation states of this compound and its derivatives, providing valuable information about their acid-base properties. By calculating the proton affinity or the pKa values of the different nitrogen atoms, it is possible to predict which sites will be protonated at a given pH. This is particularly important for understanding the behavior of these ligands in biological systems or in reactions that are sensitive to pH.

In the case of this compound, the two Boc groups significantly reduce the basicity of the protected nitrogen atoms. Computational studies can quantify this effect and predict the protonation state of the remaining free secondary amine. This information is crucial for understanding the reactivity of the ligand and for designing synthetic strategies that target specific nitrogen atoms.

Furthermore, computational methods can be used to investigate the different isomeric forms of functionalized this compound derivatives. When substituents are introduced on the TACN ring, different constitutional or stereoisomers may be formed. Quantum chemical calculations can be used to determine the relative stabilities of these isomers, helping to predict the major products of a reaction and to understand the factors that control the isomeric distribution.

Prediction and Analysis of Electronic and Structural Properties for Research Design.

A significant advantage of computational chemistry is its ability to predict the properties of molecules before they are synthesized. This predictive power is invaluable for the rational design of new this compound-based ligands and complexes with tailored properties. By performing virtual screening and in silico design, researchers can prioritize synthetic targets and focus their experimental efforts on the most promising candidates.

For example, DFT calculations can be used to predict the electronic and structural properties of a series of hypothetical this compound derivatives with different functional groups. This can help to identify substituents that will tune the electronic properties of a metal center in a desired way, for instance, to enhance its catalytic activity or to shift its redox potential. Similarly, MD simulations can be used to predict the conformational preferences and solubility of new ligands, providing insights into their suitability for specific applications.

The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. By using computational tools to guide their research design, scientists can accelerate the discovery and development of new this compound-based systems with enhanced performance for a wide range of applications, from bioinorganic chemistry to materials science.

Advanced Analytical Methodologies for Characterizing Diboc Tacn and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of organic molecules, including DiBoc TACN and its derivatives. units.itchematech-mdt.com By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, chemists can confirm the presence and connectivity of atoms within the molecule. units.it Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further confirmation of structural assignments by revealing correlations between different nuclei. mdpi.com

Isomer Identification and Conformational Analysis.

NMR spectroscopy is particularly powerful for identifying and characterizing isomers and understanding the conformational preferences of flexible molecules like macrocycles. Different isomers of this compound derivatives, arising from the position of substituents or the orientation of functional groups, can exhibit distinct NMR signals due to their unique electronic environments. mdpi.comslu.se The presence of restricted rotation, for example, around amide bonds, can lead to the observation of distinct signals for different conformers, allowing for the analysis of their relative populations and the energy barriers to interconversion. mdpi.comslu.se The diastereotopic nature of protons within the TACN ring can also be probed by NMR, providing information about the ring's conformation. uzh.ch

Probing Metal Coordination Effects on Ligand Resonances.

NMR spectroscopy is invaluable for studying the interaction of this compound derivatives with metal ions. Upon coordination to a metal center, the electronic environment of the ligand's nuclei changes, resulting in shifts in their NMR resonances. uzh.chunits.it These metal-induced shifts can provide information about the binding mode of the ligand, the strength of the metal-ligand interaction, and the symmetry of the resulting complex. uzh.ch For paramagnetic metal ions, the effects on NMR spectra are even more pronounced due to the presence of unpaired electrons, leading to large contact and pseudocontact shifts that can be used to determine the solution structure of the metal complex.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Characterization.

Mass spectrometry (MS) techniques are essential for determining the molecular weight and confirming the identity of this compound and its derivatives. chematech-mdt.com Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight mass spectrometry (MALDI-TOF MS) are commonly used methods. units.itrsc.orgbruker.com ESI-MS typically produces protonated or cationized molecular ions ([M+H]+ or [M+Na]+), providing accurate mass information. units.it MALDI-TOF MS is particularly useful for analyzing larger or more complex derivatives, including polymers and biomolecule conjugates. rsc.orgembrapa.brresearchgate.net High-resolution MS techniques can provide elemental composition information, further validating the molecular formula. units.it

An example of ESI-MS data for some DiBoc-TACN derivatives is shown below:

| Compound | ESI-MS (m/z) |

| Hoechst-DEG-diBoc-TACN | 867.6 [M+H+] |

| Hoechst-C4-diBoc-TACN | 851.6 [M+H+], 873.7 [M+Na+] |

| Hoechst-C5-NHCOCH2-diBoc-TACN | 922.5 [M+H+], 944.5 [M+Na+] |

| Hoechst-TEG-diBoc-TACN | 911.6 [M+H+], 933.6 [M+Na+] |

| Di-tert-butyl-7-[2-(N-benzyloxycarbonyl-2-aminoethoxy)ethyl]- units.itwikipedia.orgcuni.cz-triazacyclononane-1,4-dicarboxylate | 551.5 [M+H+], 573.5 [M+Na+] |

*Data compiled from reference units.it.

Spectroscopic Methods for Investigating Ligand-Metal Interactions in Solution.

Beyond NMR, other spectroscopic methods provide valuable insights into the interaction of this compound derivatives with metal ions in solution. UV-Visible (UV-Vis) spectroscopy can be used to study the formation of metal complexes, particularly if the ligand or the metal complex has characteristic electronic absorption bands. Changes in the UV-Vis spectrum upon metal addition can indicate complex formation and provide information about the stoichiometry and stability of the complex. soton.ac.ukescholarship.orgresearchgate.net Infrared (IR) spectroscopy can also be used to probe metal-ligand interactions by observing shifts in vibrational frequencies of functional groups upon coordination. escholarship.org

Chromatographic Techniques for Purification and Purity Assessment.

Chromatographic techniques are indispensable for the purification of this compound and its derivatives, as well as for assessing their purity. chematech-mdt.commoravek.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative purposes. nih.govlcms.cz Reversed-phase HPLC is commonly employed for separating compounds based on their hydrophobicity, while other modes like ion-exchange chromatography may be suitable depending on the nature of the derivative. lcms.czsigmaaldrich.com The purity of a synthesized compound can be determined by analytical HPLC, often with UV detection, by integrating the peaks in the chromatogram. chromatographyonline.com Preparative HPLC allows for the isolation of the desired product from reaction mixtures and byproducts. nih.gov Thin-layer chromatography (TLC) is often used as a quick method for monitoring reaction progress and assessing purity on a smaller scale. units.it

Advanced X-ray Diffraction Studies for Solid-State Structure Determination.

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline solid compounds. ictp.itnumberanalytics.comtcd.ie Single-crystal XRD can provide detailed information about bond lengths, bond angles, and molecular conformation in the solid state, as well as how molecules pack in the crystal lattice. This is particularly useful for confirming the structure of novel this compound derivatives and their metal complexes. cuni.czescholarship.org Powder XRD can be used to identify crystalline phases and study polymorphic forms. rsc.org While obtaining suitable single crystals can sometimes be challenging, X-ray diffraction provides definitive structural proof that complements information obtained from solution-state techniques like NMR. cuni.cz

Application of Spectroscopic Imaging in Research.

Spectroscopic imaging techniques offer powerful, non-destructive methods for characterizing the chemical composition and spatial distribution of molecules within a sample. These techniques combine the chemical specificity of spectroscopy with the spatial resolution of microscopy, providing detailed insights into complex systems mdpi.comnih.gov. While direct spectroscopic imaging studies focusing exclusively on this compound itself are less commonly reported in the literature compared to its metal complexes and functionalized derivatives, the principles and applications of these methods are highly relevant to understanding the behavior and localization of this compound-derived compounds in various research contexts.

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, is particularly valuable for chemical imaging. These methods probe the intrinsic molecular vibrations of a sample, generating unique spectral fingerprints that can identify and quantify different chemical species without the need for labels mdpi.comhelsinki.fi. FT-IR microspectroscopy, for instance, integrates the high spatial resolution of microscopy with IR spectroscopy to yield spatially resolved IR spectra, allowing for the visualization of chemical composition at the micron and submicron levels mdpi.com. Raman imaging provides complementary information and can be used for rapid, non-destructive imaging of biological and environmental samples helsinki.fi. Advanced techniques like Coherent Anti-Stokes Raman Scattering (CARS) can significantly speed up data acquisition, enabling real-time imaging of biological samples helsinki.fi.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural characterization of this compound and its derivatives rsc.orgrsc.orguzh.ch. While traditional high-resolution NMR provides detailed structural information in solution, NMR imaging (MRI) extends this capability to visualize the spatial distribution of specific nuclei within a sample doi.orgnih.gov. Although primarily used for imaging water protons in biological systems, specialized MRI techniques can potentially be applied to track molecules containing other NMR-active nuclei, depending on their concentration and relaxation properties. Studies on metal complexes of TACN derivatives have utilized NMR to confirm coordination and study dynamic processes, which could indirectly inform imaging strategies for related protected species uzh.ch.

Mass Spectrometry Imaging (MSI) allows for the visualization of the spatial distribution of molecules based on their mass-to-charge ratio. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are commonly used for characterizing this compound and its derivatives, providing molecular weight confirmation and fragmentation pattern analysis rsc.orgunits.it. MSI can be applied to study the distribution of these compounds in various matrices, such as tissue sections or material surfaces, offering insights into their localization and potential metabolic transformations.

Fluorescence microscopy is another imaging technique relevant to this compound derivatives, particularly when these compounds are conjugated to fluorescent probes or incorporated into fluorescent systems. Confocal fluorescence microscopy, for example, has been used to study the intracellular localization of TACN derivatives conjugated to porphyrins units.it. This technique provides high-resolution optical sections and 3D reconstruction, enabling the visualization of the compound's distribution within cells.

Research findings involving spectroscopic imaging of this compound derivatives often focus on their applications as chelating agents in molecular imaging or as components in drug delivery systems. For instance, studies investigating the cellular uptake and distribution of fluorescently labeled TACN-based conjugates have utilized fluorescence microscopy to visualize their intracellular localization units.it. This provides crucial data on how these molecules interact with biological systems at a cellular level.

Data from spectroscopic imaging experiments can include spectral maps showing the intensity of specific vibrational modes or mass signals across a sample, providing direct visualization of the compound's distribution. In fluorescence microscopy, images depict the spatial localization and intensity of the fluorescent signal. These data are often presented as images, heat maps, or quantitative analyses of signal intensity in different regions of interest.

Here is an example of how data from a hypothetical spectroscopic imaging study on a this compound derivative might be presented:

Table 1: Distribution of a Fluorescently Labeled this compound Derivative in Cells (Hypothetical Data from Confocal Fluorescence Microscopy)

| Cellular Compartment | Average Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Nucleus | 15 | 5 |

| Cytoplasm | 85 | 12 |

| Cell Membrane | 30 | 7 |

Note: This table presents hypothetical data to illustrate how spectroscopic imaging results might be structured.

Further detailed research findings from spectroscopic imaging studies could involve analyzing spectral shifts or changes in signal intensity that indicate interactions with other molecules or changes in the local environment. For example, shifts in vibrational bands could suggest complex formation or changes in the protonation state of the TACN moiety after deprotection of the Boc groups.

The application of spectroscopic imaging in research involving this compound and its derivatives is crucial for understanding their behavior in complex systems, from material science to biological applications. These techniques provide spatially resolved chemical information that complements bulk spectroscopic analysis, offering deeper insights into the factors governing their distribution, interactions, and ultimately, their function.

Future Research Directions and Unexplored Avenues for Diboc Tacn

Development of Novel Synthetic Strategies for Enhanced Accessibility and Diversity

Current synthetic routes to DiBoc TACN and its functionalized derivatives often involve multi-step processes that can be challenging in terms of yield, purification, and scalability uzh.chunits.it. Future research is needed to develop more efficient, cost-effective, and environmentally benign synthetic methodologies. This includes exploring alternative protecting group strategies that might offer different reactivity profiles or simpler deprotection conditions compared to the standard acid-catalyzed removal of Boc groups uzh.chnih.gov.

Furthermore, the development of modular synthetic approaches that allow for the facile introduction of diverse functional groups at specific positions of the this compound scaffold is a promising direction. This would enable the rapid generation of libraries of novel TACN derivatives with tailored properties for specific applications. Exploring continuous flow chemistry or other intensified reaction techniques could also offer advantages in terms of scalability and control over reaction parameters.

Expansion of this compound-Based Ligands to Underexplored Metal Centers

TACN derivatives are known for their ability to form stable complexes with a variety of metal ions, particularly transition metals and lanthanides cd-bioparticles.netgoogle.com. This compound serves as a precursor to ligands that can coordinate to these metal centers. While complexation with common metals like Cu(II), Ga(III), and In(III) has been studied, there is significant potential to expand the application of this compound-based ligands to underexplored metal centers uzh.chresearchgate.netrsc.org.

Future research could focus on designing ligands derived from this compound that exhibit high affinity and selectivity for less common or challenging metal ions. This includes exploring metals relevant to f-element chemistry beyond common lanthanides, main group metals, or even p-block elements, where stable macrocyclic complexes could lead to novel applications. The unique coordination environment provided by TACN derivatives, which can be further modulated by substituents introduced via DiBoc-protected intermediates, makes them promising candidates for stabilizing unusual oxidation states or coordination geometries of metal ions.

Studies are already demonstrating the utility of TACN derivatives in complexing metals like Rhenium and Europium for applications in imaging and luminescence nih.govunits.itsemanticscholar.org. Expanding this to other metals could unlock new possibilities in areas such as catalysis, materials science, and chemical biology. Research is needed to understand the coordination chemistry of these novel ligands with underexplored metals, including thermodynamic and kinetic stability studies, as well as structural characterization of the resulting complexes.

New Frontiers in Catalysis with this compound Systems

Metal complexes of TACN derivatives are recognized for their catalytic activity in various transformations, including C-C bond formation, CO2 capture, and polymerization cd-bioparticles.net. The ability to selectively functionalize the TACN core via DiBoc-protected intermediates allows for the design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, leading to enhanced catalytic activity and selectivity.

Future research in this area could focus on developing this compound-based catalytic systems for challenging chemical reactions, such as asymmetric catalysis, photocatalysis, and electrocatalysis. By incorporating specific functional groups or chiral elements onto the TACN scaffold, researchers can create highly efficient and selective catalysts for the synthesis of complex molecules.

The use of TACN derivatives in the development of artificial enzymes and biomimetic catalysts is another exciting frontier researchgate.netresearchgate.net. By mimicking the active sites of natural enzymes, metal complexes of functionalized TACN ligands can catalyze biological reactions with high efficiency and specificity. Research into metal-free catalysis utilizing the TACN scaffold itself, potentially through cooperative effects of the nitrogen atoms, also presents an unexplored avenue rsc.org. Studies on self-assembled catalytic systems incorporating TACN derivatives highlight the potential for creating complex, cooperative catalytic environments researchgate.netresearchgate.net.

Integration of this compound into Advanced Functional Materials Research

The ability of TACN derivatives to form stable metal complexes makes them valuable building blocks for the construction of advanced functional materials. This compound intermediates can be readily modified to incorporate linkers or functional groups that facilitate their integration into various material architectures.

Future research could explore the incorporation of this compound-derived ligands into metal-organic frameworks (MOFs), porous organic polymers (POPs), or covalent organic frameworks (COFs). These materials could exhibit unique properties related to gas adsorption, separation, sensing, or heterogeneous catalysis, stemming from the precisely defined metal centers within the framework structure.

Furthermore, TACN derivatives can be used to create responsive or adaptive materials. For example, incorporating photo- or redox-switchable units alongside the TACN ligand could lead to materials whose properties can be modulated by external stimuli researchgate.netmdpi.com. Research into self-assembled structures, such as vesicles or micelles, formed by amphiphilic molecules incorporating TACN derivatives, demonstrates potential in areas like controlled release or compartmentalized catalysis researchgate.netresearchgate.net.

Exploration of this compound in Emerging Areas of Chemical Science

The versatility of this compound as a synthetic intermediate allows for its application in a wide range of emerging areas within chemical science. This includes, but is not limited to, chemical biology, sensing, and environmental chemistry.

In chemical biology, this compound-derived ligands can be used to create metal complexes for bioimaging, targeted drug delivery, or as tools for studying biological processes. Conjugates of TACN with biomolecules, such as peptides or nucleic acids, can be synthesized to create novel probes or therapeutic agents units.itrsc.org. The development of metal-based radiopharmaceuticals for diagnostic imaging and therapy is an area where TACN derivatives, accessible via DiBoc intermediates, are already showing promise uzh.ch.

In sensing, functionalized TACN ligands can be designed to selectively bind to specific ions or molecules, leading to the development of chemosensors or fluorescent probes. Integrating these sensing units into materials could enable the detection of analytes in various environments.

Environmental applications could involve the use of TACN-based materials for the removal of heavy metal ions from contaminated water or as catalysts for the degradation of pollutants. The stability and selectivity of metal complexes formed by TACN derivatives are advantageous in these contexts.

Interdisciplinary Research Collaborations Leveraging this compound as a Platform